Plasma Concentration Differential: Urolithin B Glucuronide Exhibits Greater Fold-Change in Human Intervention Studies
In a human intervention study, urolithin B-glucuronide plasma concentrations increased from a baseline of 0.1±0.7 to 21.7±60.6 at 4 weeks and 74.1±243.4 at 8 weeks (data in ng/mL or similar units), representing a 740-fold increase from baseline to 8 weeks. In contrast, urolithin A-glucuronide increased from 30.8±37.7 at baseline to 139.8±296.8 at 4 weeks and 214.4±358 at 8 weeks, representing approximately a 7-fold increase [1]. The substantially higher fold-change for urolithin B-glucuronide reflects its dependence on specific gut microbiota populations capable of producing the precursor aglycone.
| Evidence Dimension | Plasma concentration fold-change from baseline to 8 weeks post-intervention |
|---|---|
| Target Compound Data | Baseline: 0.1±0.7; 8 weeks: 74.1±243.4 (≈740-fold increase) |
| Comparator Or Baseline | Urolithin A-glucuronide: Baseline: 30.8±37.7; 8 weeks: 214.4±358 (≈7-fold increase) |
| Quantified Difference | Approximately 105-fold greater relative fold-change for urolithin B-glucuronide |
| Conditions | Human plasma; MedD group; n not fully specified in table; data expressed as mean±SD |
Why This Matters
Researchers studying inter-individual variation in ellagitannin metabolism or the effects of specific metabotypes require urolithin B-glucuronide as a distinct biomarker that cannot be substituted by urolithin A-glucuronide.
- [1] Table 1. MedD vs ConD plasma urolithin glucuronide concentrations. Published online 2020 Feb 19. doi: 10.1136/gutjnl-2019-320438. View Source
